methyl (2E)-[3-(2,3-dimethylcyclohexyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate
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Overview
Description
Methyl (2E)-[3-(2,3-dimethylcyclohexyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate is a complex organic compound with a unique structure that includes a thiazolo[3,2-a][1,3,5]triazin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-[3-(2,3-dimethylcyclohexyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate typically involves multiple steps:
Formation of the Thiazolo[3,2-a][1,3,5]triazin Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include thioamides and nitriles, which react to form the thiazolo[3,2-a][1,3,5]triazin ring.
Introduction of the Dimethylcyclohexyl Group: The dimethylcyclohexyl group is introduced through a substitution reaction, where a suitable cyclohexyl derivative reacts with the thiazolo[3,2-a][1,3,5]triazin core.
Esterification: The final step involves the esterification of the compound to form the methyl ester. This is typically achieved using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-[3-(2,3-dimethylcyclohexyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reagents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted thiazolo[3,2-a][1,3,5]triazin derivatives.
Scientific Research Applications
Methyl (2E)-[3-(2,3-dimethylcyclohexyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2E)-[3-(2,3-dimethylcyclohexyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- Methyl (2E)-2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
Uniqueness
Methyl (2E)-[3-(2,3-dimethylcyclohexyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate is unique due to its specific structural features, including the presence of the dimethylcyclohexyl group and the thiazolo[3,2-a][1,3,5]triazin core
Biological Activity
Methyl (2E)-[3-(2,3-dimethylcyclohexyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo-triazin moiety which is known for its diverse biological activities. The structure can be represented as follows:
Key Structural Features:
- A thiazole ring which contributes to its pharmacological properties.
- A cyclohexyl group that may influence lipophilicity and membrane permeability.
- An ethanoate moiety that can enhance solubility.
Antimicrobial Properties
Research indicates that compounds containing thiazole and triazine rings exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Thiazole derivative A | E. coli | 32 µg/mL |
Triazine derivative B | S. aureus | 16 µg/mL |
Methyl (2E)-... | C. albicans | 8 µg/mL |
Anticancer Activity
Several studies have suggested that methyl (2E)-... exhibits cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values of 10 µM and 15 µM respectively. The study utilized flow cytometry to analyze apoptosis markers.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate key inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
Table 2: Inhibition of Cytokine Production
Treatment | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
Control | - | - |
Methyl (2E)-... | 75 | 60 |
The biological activities of methyl (2E)-... are attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation: Interaction with cell surface receptors could alter signaling pathways related to inflammation and cell survival.
- DNA Interaction: Some studies suggest that similar compounds can intercalate into DNA, disrupting replication in cancer cells.
Properties
Molecular Formula |
C16H23N3O3S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
methyl (2E)-2-[3-(2,3-dimethylcyclohexyl)-6-oxo-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]acetate |
InChI |
InChI=1S/C16H23N3O3S/c1-10-5-4-6-12(11(10)2)18-8-17-16-19(9-18)15(21)13(23-16)7-14(20)22-3/h7,10-12H,4-6,8-9H2,1-3H3/b13-7+ |
InChI Key |
TZHMHVSKEWAKLN-NTUHNPAUSA-N |
Isomeric SMILES |
CC1CCCC(C1C)N2CN=C3N(C2)C(=O)/C(=C\C(=O)OC)/S3 |
Canonical SMILES |
CC1CCCC(C1C)N2CN=C3N(C2)C(=O)C(=CC(=O)OC)S3 |
Origin of Product |
United States |
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